SJF620

Description

Properties

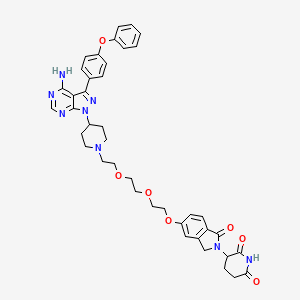

Molecular Formula |

C41H44N8O7 |

|---|---|

Molecular Weight |

760.8 g/mol |

IUPAC Name |

3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C41H44N8O7/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51) |

InChI Key |

UJJYPBWMGIPXOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SJF620; SJF-620; SJF 620 |

Origin of Product |

United States |

Foundational & Exploratory

SJF620: A Technical Guide to its Mechanism of Action for BTK Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SJF620, a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in B-cell development and signaling, making it a key target in the treatment of various B-cell malignancies and autoimmune diseases.[1][2][3][4] this compound was developed to overcome the pharmacokinetic limitations of its predecessor, MT802, offering a promising therapeutic profile for in vivo applications.[1][2][3]

Core Mechanism: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, a novel therapeutic strategy that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins.[2][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs induce its complete degradation.

This compound is a heterobifunctional molecule comprising three key components:

-

A BTK-binding ligand: This "warhead" specifically recognizes and binds to Bruton's Tyrosine Kinase.

-

An E3 ligase-recruiting ligand: this compound incorporates a lenalidomide analog that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][5][6]

-

A flexible linker: This connects the BTK-binding and E3 ligase-recruiting ligands, enabling the formation of a stable ternary complex.

The formation of this ternary complex (this compound-BTK-CRBN) brings BTK into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BTK into smaller peptides.[2][3] The this compound molecule is then released and can catalyze further rounds of BTK degradation.

Signaling Pathway of this compound-Mediated BTK Degradation

Caption: this compound facilitates the formation of a ternary complex, leading to BTK ubiquitination and proteasomal degradation.

Quantitative Data

This compound demonstrates potent and efficient degradation of BTK in cellular assays. Its improved pharmacokinetic profile makes it a more suitable candidate for in vivo studies compared to earlier generation BTK degraders like MT802.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ | NAMALWA | 7.9 nM | [5][6][7] |

| Dₘₐₓ | NAMALWA | >95% | [7] |

| Pharmacokinetic Parameter | Species | Dose | Value | Reference |

| Half-life (t₁/₂) | Mice | 1 mg/kg (i.v.) | 1.64 h | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot for BTK Degradation

This protocol is used to quantify the extent of BTK protein degradation in cells treated with this compound.

1. Cell Culture and Treatment:

- Culture NAMALWA (Burkitt's lymphoma) cells in appropriate media and conditions.

- Seed cells at a desired density in multi-well plates.

- Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

2. Cell Lysis:

- Harvest cells by centrifugation.

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

- Collect the supernatant containing the protein lysate.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

- Normalize protein amounts for each sample and prepare with Laemmli sample buffer.

- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against BTK overnight at 4°C.

- Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

- Wash the membrane with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

- Quantify band intensities using densitometry software.

- Normalize the BTK band intensity to the corresponding loading control band intensity.

- Calculate the percentage of BTK degradation relative to the vehicle-treated control.

- Plot the percentage of degradation against the log of the this compound concentration to determine the DC₅₀ value.

Experimental Workflow for Assessing BTK Degradation

Caption: A typical experimental workflow for quantifying this compound-mediated BTK degradation using Western blotting.

Logical Relationship of the PROTAC Mechanism

Caption: The logical progression of events from this compound administration to the degradation of BTK.

Conclusion

This compound is a potent and effective BTK-degrading PROTAC with a significantly improved pharmacokinetic profile over its predecessors.[1][2][3] Its mechanism of action, centered on the recruitment of the CRBN E3 ligase to induce proteasomal degradation of BTK, represents a promising strategy for the treatment of B-cell malignancies and other diseases driven by aberrant BTK signaling. The data and protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with or interested in this class of targeted protein degraders.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

SJF620: A Technical Guide to a Potent BTK Degrader for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SJF620, a heterobifunctional degrader that specifically targets Bruton's Tyrosine Kinase (BTK) for degradation. This compound represents a significant advancement in the field of targeted protein degradation, offering a potent and pharmacokinetically optimized tool for researchers studying BTK-driven pathologies and for the development of novel therapeutics. This guide details the mechanism of action of this compound, presents key quantitative data, and provides detailed experimental protocols for its characterization.

Core Concept: Targeted Protein Degradation and the Role of this compound

Targeted protein degradation is a therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cellular environment. This is achieved through the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[1]

This compound is a PROTAC designed to target Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.[2] this compound consists of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[3][4] By simultaneously binding to both BTK and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[2]

A key advantage of this compound is its improved pharmacokinetic profile compared to its predecessor, MT802, making it more suitable for in vivo studies.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Degradation Potency of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 | NAMALWA (Burkitt's Lymphoma) | 7.9 nM | [3][4] |

| Dmax | NAMALWA (Burkitt's Lymphoma) | >95% | [5] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Dose | Route of Administration | Value | Reference |

| Half-life (t1/2) | 1 mg/kg | Intravenous (i.v.) | 1.64 h | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound-mediated BTK degradation.

Caption: Workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the BTK-binding warhead and the CRBN-recruiting ligand, followed by their conjugation via a linker. A detailed synthetic scheme can be found in the work by Jaime-Figueroa et al. (2020).[2] The general steps involve the alkylation of a 5-hydroxy-iso-indolinone derivative with a linker precursor, followed by condensation with the BTK warhead and a final cyclization step to yield this compound.[2]

In Vitro BTK Degradation Assay in NAMALWA Cells

This protocol describes the determination of the half-maximal degradation concentration (DC50) of this compound in the NAMALWA Burkitt's lymphoma cell line.

Materials:

-

NAMALWA cells (ATCC® CRL-1432™)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-BTK and Mouse anti-GAPDH (or other suitable loading control)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture: Culture NAMALWA cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed NAMALWA cells in a 6-well plate at a density of 1 x 106 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS and then lyse the cells with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK band intensity to the loading control. Plot the percentage of BTK remaining versus the log concentration of this compound and fit the data to a dose-response curve to determine the DC50 value.

CRBN Binding Assay (HTRF)

This protocol describes a competitive binding assay to confirm the interaction of this compound with Cereblon using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

-

HTRF Cereblon Binding Kit (e.g., from Revvity) containing:

-

GST-tagged human Cereblon protein

-

Anti-GST antibody labeled with Europium cryptate (donor)

-

Thalidomide-Red labeled with XL665 (acceptor)

-

-

This compound

-

Assay buffer

-

384-well low volume white plate

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Plate Preparation: Dispense the this compound dilutions and controls (e.g., unlabeled thalidomide as a positive control, buffer as a negative control) into the wells of the 384-well plate.

-

Reagent Addition:

-

Add the GST-tagged Cereblon protein to each well and incubate briefly.

-

Add the pre-mixed HTRF reagents (anti-GST-Europium cryptate and Thalidomide-Red) to all wells.

-

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-2 hours), protected from light.

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). Plot the HTRF ratio against the log concentration of this compound to generate a competition curve and determine the IC50 value.

Mouse Pharmacokinetic (PK) Study

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound in mice following intravenous administration.

Materials:

-

Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old

-

This compound formulation for intravenous injection (e.g., dissolved in a suitable vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Syringes and needles for dosing

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the study.

-

Dosing: Administer this compound to the mice via a single intravenous injection (e.g., into the tail vein) at a specific dose (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples (e.g., 20-30 µL) at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via retro-orbital bleeding or from the tail vein.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.

-

Extract this compound from the plasma samples (e.g., by protein precipitation with acetonitrile).

-

Analyze the extracted samples using the validated LC-MS/MS method.

-

-

Data Analysis:

-

Construct a calibration curve to determine the concentration of this compound in the unknown samples.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).

-

In Vivo Efficacy Study in a Lymphoma Xenograft Model

This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model of lymphoma.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

NAMALWA cells

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Cell Implantation:

-

Harvest NAMALWA cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 5-10 x 106 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and vehicle control groups.

-

-

Treatment:

-

Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage or intraperitoneal injection).

-

-

Efficacy Assessment:

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint:

-

Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm BTK degradation).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

This technical guide provides a foundational understanding of this compound and the experimental approaches for its characterization. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental needs.

References

- 1. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. chempartner.com [chempartner.com]

The SJF620-BTK-Cereblon Ternary Complex: A Technical Guide to a Promising BTK Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJF620 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated therapeutic target in various B-cell malignancies.[1][2][3] Developed as a successor to the earlier BTK degrader MT802, this compound demonstrates comparable potency in cellular assays with a significantly improved pharmacokinetic profile, making it a promising candidate for in vivo applications.[1][2][4] This technical guide provides a comprehensive overview of the this compound-BTK-Cereblon ternary complex, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows.

Introduction to this compound and the PROTAC Mechanism

PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] this compound is comprised of a ligand that binds to BTK and a lenalidomide analog that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The formation of the this compound-BTK-Cereblon ternary complex is the critical initiating step in the degradation process. This event brings BTK into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin to BTK and marking it for destruction by the 26S proteasome.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity in degrading BTK. To provide a broader context for researchers, comparative data for other relevant BTK PROTACs that also utilize the Cereblon E3 ligase are included where available.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to BTK (nM) | Binding Affinity (Kd) to CRBN (µM) | Ternary Complex Cooperativity (α) | Reference |

| This compound | BTK | NAMALWA | 7.9 | >95 | Not Reported | Not Reported | Not Reported | [3][4] |

| MT-802 | BTK | NAMALWA | 9.1 | >99 | Not Reported | Not Reported | Not Reported | [5] |

| PTD10 | BTK | Ramos | 0.5 | >95 | 2.28 | Not Reported | Not Reported | [6] |

| DD-03-171 | BTK | MOLM-14 | 8 | ~90 | Not Reported | Not Reported | Not Reported |

Note: While the DC50 and Dmax values for this compound have been published, the specific binding affinities (Kd) for its individual components (BTK and Cereblon) and the cooperativity of the ternary complex formation have not been publicly reported. The data for other compounds are provided for comparative purposes and were obtained under different experimental conditions.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes related to the this compound-BTK-Cereblon ternary complex.

BTK Signaling Pathway

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

This compound Mechanism of Action

Caption: Mechanism of this compound-induced BTK degradation.

Experimental Workflow for PROTAC Characterization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Development of SJF620, a Potent PROTAC Degrader of Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF620 is a potent and promising Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key target for therapeutic intervention.[1][2][3] this compound was developed to overcome the pharmacokinetic limitations of its predecessor, MT802, exhibiting a significantly improved profile while maintaining potent BTK degradation.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical data of this compound.

Introduction: The Rationale for a BTK Degrader

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2][3] Its involvement in the pathogenesis of B-cell neoplasms has made it a prime target for drug development.[1][2] While small molecule inhibitors of BTK have shown clinical success, the emergence of resistance, often through mutations like C481S, necessitates the development of novel therapeutic strategies.[3]

PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of the target protein.[1] This approach offers several potential advantages over traditional inhibition, including the ability to target proteins resistant to inhibitors and the potential for a more sustained duration of action.

The development of this compound was driven by the need for a BTK-targeting PROTAC with a favorable pharmacokinetic profile suitable for in vivo studies.[1][2] Its precursor, MT802, while a potent degrader of both wild-type and C481S mutant BTK, suffered from high clearance and a short half-life in mice.[2] this compound was engineered to address these liabilities.[1][2]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[1] By simultaneously binding to both BTK and CRBN, this compound facilitates the formation of a ternary complex, bringing BTK into close proximity to the E3 ligase.[1] This proximity enables the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BTK, leading to the formation of a polyubiquitin chain. This polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

Quantitative Data

This compound demonstrates potent and efficient degradation of BTK in cellular assays and possesses a significantly improved pharmacokinetic profile compared to its predecessor, MT802.

| Parameter | This compound | MT802 | Reference |

| BTK Degradation | |||

| Cell Line | NAMALWA (Burkitt's lymphoma) | NAMALWA (Burkitt's lymphoma) | [3] |

| DC50 | 7.9 nM | Potent degradation | [2][3] |

| Dmax | >95% | >95% | [2][3] |

| Pharmacokinetics (Mouse) | |||

| Half-life (t1/2) | 1.64 h | 0.119 h | [2][4] |

| Clearance | More robust clearance and exposure profile | 1662 mL/min/kg | [2] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps are outlined below, based on the published procedure.

Detailed Protocol: A detailed, step-by-step synthesis protocol is not publicly available. The synthesis was reported by Jaime-Figueroa et al. in Bioorganic & Medicinal Chemistry Letters.[2] The general steps involve:

-

Alkylation: 5-hydroxy-iso-indolinone is alkylated with 1,2-bis(2-iodoethoxy)ethane in the presence of cesium carbonate in dimethylformamide (DMF) to yield an iodo-intermediate.

-

Condensation: The iodo-intermediate is then condensed with the BTK warhead in the presence of triethylamine in DMF to form an uncycled intermediate.

-

Cyclization: The final step is an acid-catalyzed cyclization of the uncycled intermediate using N,O-Bis(trimethylsilyl)acetamide (BSA) in acetonitrile (MeCN) under reflux to afford this compound.

BTK Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of BTK in a cellular context.

Cell Line: NAMALWA (Burkitt's lymphoma) cells, which have robust BTK expression.[2]

General Protocol:

-

Cell Culture: Culture NAMALWA cells in appropriate media and conditions.

-

Compound Treatment: Seed cells and treat with increasing concentrations of this compound for a specified period (e.g., 18-24 hours).

-

Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for BTK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and plot the percentage of remaining BTK against the log of the this compound concentration. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in an animal model.

Animal Model: Mice.[2]

General Protocol:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions.

-

Compound Administration: Administer this compound intravenously (IV) at a specific dose (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and clearance.

Note: The specific details of the protocol used for this compound, including the mouse strain, vehicle for administration, and the full analytical method, are proprietary to Pharmaron Inc., who conducted the studies.[2]

In Vivo Efficacy and Clinical Development

As of the latest available information, there are no publicly disclosed in vivo efficacy studies for this compound in animal models of B-cell malignancies. Furthermore, there is no indication that this compound has entered clinical trials. The primary publication suggests that this compound is a promising compound for further in vivo exploration of BTK degradation.[1][2]

Conclusion

This compound represents a significant advancement in the development of BTK-targeting PROTACs. Through a systematic medicinal chemistry effort, the pharmacokinetic deficiencies of the parent compound, MT802, were successfully addressed, yielding a potent BTK degrader with a more favorable in vivo profile.[1][2] The data presented herein underscore the potential of this compound as a valuable research tool and a promising candidate for further preclinical and potentially clinical development for the treatment of B-cell malignancies. Further studies are warranted to evaluate its in vivo efficacy and safety profile.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Biological Activity of SJF620, a PROTAC BTK Degrader, in Cancer Cell Lines: A Technical Guide

**1. Executive Summary

SJF620 is a hetero-bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in B-cell development and signaling, making it a key therapeutic target in B-cell neoplasms such as Non-Hodgkin's lymphoma.[1][2] this compound functions by linking the BTK protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[2][4] This molecule has demonstrated potent degradation of BTK in cellular assays, specifically in the Burkitt lymphoma cell line NAMALWA, with a half-maximal degradation concentration (DC50) of 7.9 nM.[4][5] Developed to improve upon the suboptimal pharmacokinetic properties of its predecessor, MT802, this compound exhibits a significantly better pharmacokinetic profile in mice, positioning it as a promising compound for in vivo exploration.[2][3] This document provides a comprehensive overview of this compound's mechanism, biological activity, and the experimental protocols used for its evaluation.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific proteins from the cell rather than merely inhibiting their function.[1][6] These molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[6]

This compound is a potent PROTAC that targets Bruton's Tyrosine Kinase (BTK).[2] BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, maturation, and survival.[1][3] Dysregulation of this pathway is a hallmark of various B-cell cancers.[3] this compound was synthesized as part of a medicinal chemistry campaign to enhance the in vivo properties of earlier BTK-targeting PROTACs.[3] It uses a Lenalidomide analog to recruit the CRBN E3 ligase, thereby mediating the targeted destruction of BTK.[2][4]

Mechanism of Action

The mechanism of this compound is a catalytic process that leverages the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][3] The process can be summarized in the following steps:

-

Binding: The hetero-bifunctional this compound molecule simultaneously binds to both the BTK protein and the CRBN E3 ligase.[2]

-

Ternary Complex Formation: This dual binding brings the target protein and the E3 ligase into close proximity, forming a key "ternary complex".[3]

-

Ubiquitination: Within this complex, an E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules onto the BTK protein, creating a polyubiquitin chain.[3]

-

Proteasomal Recognition and Degradation: The polyubiquitinated BTK is now recognized as a substrate for the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]

-

Catalytic Cycle: After inducing ubiquitination, this compound dissociates from the complex and can bind to another BTK protein, enabling it to induce multiple rounds of degradation.[3][6]

Caption: Mechanism of this compound-mediated BTK protein degradation.

Quantitative Biological Activity

This compound's primary biological activity is measured by its efficiency in degrading BTK. The key quantitative metric for a PROTAC is the DC50, which represents the concentration required to degrade 50% of the target protein.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ | NAMALWA (Burkitt lymphoma) | 7.9 nM | [4][5] |

No specific IC50 (half-maximal inhibitory concentration) values for this compound's effect on cancer cell proliferation are available in the cited literature. However, the potent degradation of the essential BTK protein is expected to translate into strong anti-proliferative activity in BTK-dependent cancer cell lines.

For context relevant to drug development, the pharmacokinetic (PK) profile of this compound was assessed in mice and showed significant improvement over its predecessor, MT802.[3]

| Parameter | Species | Dose | Value | Reference |

| Half-life (t₁/₂) | Mouse | 1 mg/kg (i.v.) | 1.64 h | [4][5] |

Signaling Pathway Involvement

This compound exerts its therapeutic effect by disrupting the B-Cell Receptor (BCR) signaling pathway. BTK is a non-receptor tyrosine kinase that acts as an indispensable signaling node downstream of the BCR. Upon BCR activation, BTK is activated and proceeds to phosphorylate downstream targets, ultimately leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation. By degrading BTK, this compound effectively shuts down this pro-survival signaling cascade in B-cell malignancies.

Caption: this compound targets BTK for degradation, blocking BCR signaling.

Experimental Protocols for Evaluation

The following are generalized protocols for key experiments used to characterize the biological activity of a PROTAC like this compound.

This method is used to quantify the reduction in BTK protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., NAMALWA) at an appropriate density and allow them to adhere or stabilize. Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for BTK, followed by a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the BTK band intensity to the corresponding loading control to determine the percentage of remaining BTK protein relative to a vehicle-treated control.

Caption: Workflow for quantifying BTK degradation via Western Blot.

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells to assess if BTK degradation induces programmed cell death.[7][8]

Methodology:

-

Cell Culture and Treatment: Seed cells and treat with this compound and appropriate controls (e.g., vehicle, positive control) for a specified duration (e.g., 24, 48, 72 hours).[8]

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.[7] Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[9]

-

Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.[9]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorescently-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) (which enters cells with compromised membranes).[7][8][9]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.[9] Differentiate cell populations:

-

Healthy: Annexin V-negative / PI-negative

-

Early Apoptotic: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

-

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]

- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Impact of Ibrutinib on B-Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of Ibrutinib on B-cell signaling pathways. Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling. By targeting BTK, Ibrutinib effectively disrupts the signaling cascades that are essential for the survival, proliferation, and differentiation of both normal and malignant B-cells. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways.

Core Mechanism of Action

B-cell activation and function are fundamentally dependent on the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with Bruton's tyrosine kinase (BTK) playing a pivotal role. BTK is a member of the Tec family of kinases and is essential for relaying signals from the BCR to downstream effectors.

Ibrutinib acts as a potent and irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to its irreversible inactivation. This targeted inhibition blocks the autophosphorylation of BTK at Tyr-223 and the subsequent phosphorylation of its downstream substrate, phospholipase C-gamma 2 (PLCγ2). The inactivation of BTK effectively halts the propagation of the BCR signal, leading to the inhibition of downstream pathways, including the PI3K/AKT, NF-κB, and MAPK/ERK pathways. The ultimate consequence of this signaling blockade is the induction of apoptosis and the inhibition of proliferation in B-cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biochemical and cellular effects of Ibrutinib.

Table 1: Biochemical Activity of Ibrutinib

| Parameter | Value | Cell Line/System | Reference |

| BTK IC50 | 0.5 nM | Isolated enzyme assay | |

| BTK Occupancy | >95% | Primary CLL cells (in vivo) | |

| Covalent Target | Cys-481 | Human BTK |

Table 2: Cellular Effects of Ibrutinib on B-Cell Signaling

| Pathway Component | Effect | Concentration | Cell Line | Reference |

| BTK Phosphorylation (pBTK Tyr223) | Inhibition | 10-100 nM | Ramos, TMD8 | |

| PLCγ2 Phosphorylation (pPLCγ2 Tyr759) | Inhibition | 10-100 nM | Ramos, TMD8 | |

| ERK1/2 Phosphorylation (pERK1/2) | Inhibition | 10-100 nM | Ramos | |

| AKT Phosphorylation (pAKT Ser473) | Inhibition | 10-100 nM | Ramos | |

| NF-κB Activity | Inhibition | 1 µM | ABC-DLBCL cells |

Table 3: Functional Cellular Outcomes of Ibrutinib Treatment

| Cellular Process | Effect | EC50 | Cell Line | Reference |

| Apoptosis Induction | Increased Caspase-3/7 activity | ~10 nM | TMD8 | |

| Proliferation | Inhibition | 0.7 - 9.5 nM | Various DLBCL cell lines | |

| Calcium Mobilization (BCR-induced) | Inhibition | 1-10 nM | Ramos |

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to assess the impact of Ibrutinib on B-cell signaling.

Western Blotting for Phospho-Protein Analysis

This protocol is used to quantify the phosphorylation status of key signaling proteins within the BCR pathway following Ibrutinib treatment.

-

Cell Culture and Treatment: Culture B-cell lines (e.g., Ramos, TMD8) to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of Ibrutinib (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

-

BCR Stimulation: Stimulate the B-cells with an anti-IgM antibody (10 µg/mL) for 10 minutes to induce BCR signaling.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., pBTK Tyr223, BTK, pPLCγ2 Tyr759, PLCγ2, pAKT Ser473, AKT, pERK1/2, ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Flow Cytometry for Intracellular Phospho-Flow

This protocol allows for the analysis of signaling protein phosphorylation at the single-cell level.

-

Cell Treatment and Stimulation: Treat and stimulate B-cells as described in the Western Blotting protocol (Steps 1 & 2).

-

Fixation: Fix the cells immediately after stimulation by adding an equal volume of pre-warmed Cytofix buffer (e.g., BD Cytofix) and incubating for 10-15 minutes at 37°C.

-

Permeabilization: Pellet the fixed cells and resuspend them in ice-cold Perm Buffer III (e.g., BD Phosflow Perm Buffer III). Incubate on ice for 30 minutes.

-

Staining: Wash the cells twice with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing fluorochrome-conjugated antibodies against phosphorylated proteins (e.g., Alexa Fluor 647 anti-pBTK Tyr223). Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Wash the cells and resuspend them in staining buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

Analysis: Analyze the geometric mean fluorescence intensity (MFI) of the phospho-specific antibody to quantify the level of protein phosphorylation in response to Ibrutinib.

Calcium Mobilization Assay

This assay measures the influx of intracellular calcium, a critical downstream event of PLCγ2 activation.

-

Cell Loading: Resuspend B-cells (e.g., Ramos) at 1 x 10^6 cells/mL in a buffer containing a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM). Incubate for 30-45 minutes at 37°C.

-

Ibrutinib Treatment: Wash the cells to remove excess dye and pre-treat with desired concentrations of Ibrutinib for 1 hour.

-

Baseline Measurement: Acquire a baseline fluorescence reading for 60 seconds using a flow cytometer or a fluorescence plate reader.

-

BCR Stimulation: Add anti-IgM (10 µg/mL) to the cells to stimulate BCR signaling and continue acquiring data for an additional 5-10 minutes.

-

Data Analysis: Analyze the change in fluorescence intensity over time. The ratio of bound to unbound dye (for Indo-1) or the increase in fluorescence (for Fluo-4) indicates the intracellular calcium concentration.

Visualizing the Impact of Ibrutinib

The following diagrams illustrate the B-cell receptor signaling pathway and a typical experimental workflow for analyzing the effects of Ibrutinib.

Caption: Ibrutinib's inhibition of the BCR signaling pathway.

An In-depth Technical Guide to the Selectivity Profile of SJF620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SJF620, a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to target Bruton's tyrosine kinase (BTK) for degradation. This document details the mechanism of action, quantitative degradation data, and the experimental protocols used to characterize this compound.

Introduction to this compound

This compound is a heterobifunctional small molecule that potently and selectively induces the degradation of BTK, a key enzyme in B-cell receptor signaling.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it an attractive therapeutic target.[1][2] this compound was developed as a successor to the earlier BTK-degrading PROTAC, MT802, with a significantly improved pharmacokinetic profile.[1][2]

The core of this compound's design is its dual-binding capability. It consists of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This proximity-induced ternary complex formation (BTK-SJF620-CRBN) triggers the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2]

Mechanism of Action of this compound

The mechanism of this compound-induced BTK degradation follows the general principles of PROTAC technology. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to BTK and the E3 ligase Cereblon, forming a transient ternary complex.[1][2]

-

Ubiquitination: The formation of this complex brings BTK into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.

-

Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After inducing the degradation of a BTK molecule, this compound is released and can engage another BTK and Cereblon molecule, thus acting catalytically.

This targeted protein degradation approach offers several advantages over traditional small-molecule inhibition, including the potential for improved selectivity and the ability to target non-enzymatic functions of the protein.

Signaling Pathway of BTK and Intervention by this compound

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, which are essential for B-cell proliferation, differentiation, and survival. By inducing the degradation of BTK, this compound effectively shuts down this signaling pathway.

References

foundational research on PROTACs and BTK

An In-depth Technical Guide to the Foundational Research on PROTACs and BTK

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] Unlike traditional small-molecule inhibitors that rely on occupying a protein's active site to modulate its function, PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell.[4][5] This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[6][7]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[8][9][10] The PROTAC acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[11][12] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.[11] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[11]

The development of PROTACs began in 2001, but the technology gained significant traction around 2015 with the development of more drug-like, cell-permeable small-molecule PROTACs.[4] This technology offers several advantages over conventional inhibitors, including the ability to target proteins previously considered "undruggable," overcoming drug resistance, and potentially requiring lower doses due to their catalytic mode of action.[6][7][13]

Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[14][15] It is essential for the development, activation, proliferation, and survival of B-cells.[14][16] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[17] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB.[16][17][18] This signaling is crucial for the survival and proliferation of both normal and malignant B-cells.[17]

Given its central role in B-cell biology, BTK has emerged as a key therapeutic target for various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[16][19][20] The development of BTK inhibitors, such as ibrutinib, has revolutionized the treatment of these conditions.[17] However, the efficacy of these inhibitors can be limited by the development of resistance, often through mutations in the BTK gene, most commonly at the C481S residue, which is the binding site for covalent inhibitors like ibrutinib.[18][21]

BTK-Targeting PROTACs: A New Therapeutic Strategy

The limitations of traditional BTK inhibitors have spurred the development of BTK-targeting PROTACs as an alternative therapeutic strategy.[1][17] By inducing the degradation of the entire BTK protein, PROTACs can overcome resistance mechanisms that arise from mutations at the inhibitor binding site.[3] Several BTK PROTACs have been developed, utilizing various BTK-binding ligands (warheads) and E3 ligase-recruiting moieties.[4][21] These molecules have demonstrated potent and selective degradation of BTK in preclinical studies, including in models of ibrutinib resistance.[3] Furthermore, some BTK PROTACs have shown improved selectivity compared to their parent inhibitors, potentially leading to a better safety profile.[4][8] A number of BTK PROTACs are currently in clinical trials, showing promising early results.[14][18][21]

Quantitative Data on BTK PROTACs

The following tables summarize the in vitro efficacy of several published BTK PROTACs. The data is presented to allow for easy comparison of their degradation potency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50).

Table 1: Degradation Potency of BTK PROTACs

| PROTAC | BTK Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |

| MT-802 | Ibrutinib analog | Pomalidomide (CRBN) | MOLM-14 | ~12 | >99 | [17] |

| DD-04-015 | RN486 | Pomalidomide (CRBN) | MOLM-14 | ~100 | >90 | [17] |

| P13I | Ibrutinib | Pomalidomide (CRBN) | RAMOS | ~10 (for 73% degradation) | Not reported | [3] |

| PTD10 | GDC-0853 | Pomalidomide (CRBN) | Ramos | 0.5 ± 0.2 | >95 | [4][10] |

| PTD10 | GDC-0853 | Pomalidomide (CRBN) | JeKo-1 | 0.6 ± 0.2 | >95 | [4] |

| DD-03-171 | Ibrutinib analog | Pomalidomide (CRBN) | MOLM-14 | 5.1 | >90 | |

| L18I | Ibrutinib analog | Pomalidomide (CRBN) | HBL1 (C481S) | ~30 | >90 | [6] |

| PROTAC 25 | Azaspirooxindolinone | Pomalidomide (CRBN) | RAMOS | Effective degradation | Not quantified | [22] |

Table 2: Anti-proliferative Activity of BTK PROTACs

| PROTAC | Cell Line | IC50 (nM) | Citation(s) |

| PTD10 | TMD8 | ~10 | [4] |

| PTD10 | Mino | ~100 | [4] |

| PROTAC 7 | BTK/ITK-positive cell lines | < 10,000 | [22] |

| PROTAC 14 | BTK/ITK-positive cell lines | < 10,000 | [22] |

| PROTAC 25 | BTK/ITK-positive cell lines | < 10,000 | [22] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BTK PROTACs.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in cellular protein levels following PROTAC treatment.[19]

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, or 24 hours).[4]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.[23]

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). The acrylamide percentage of the gel should be chosen based on the molecular weight of the target protein (BTK is ~77 kDa).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[4]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control signal. The DC50 and Dmax values are calculated from the dose-response curves.

Cell Viability Assay

This assay measures the effect of PROTAC treatment on cell proliferation and viability.[24]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the BTK PROTAC for a specified period (e.g., 72 or 120 hours).[2]

-

Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).

-

Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the substrate into a detectable product.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, including the formation of the PROTAC-induced ternary complex.[9][12][16][25][26]

-

Protein Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis:

-

To measure the binding of the PROTAC to the immobilized protein, inject a series of PROTAC concentrations over the chip surface and measure the binding response.

-

To measure the binding of the target protein to the PROTAC, a competition assay or a different chip setup may be required.

-

-

Ternary Complex Analysis:

-

Inject a constant, saturating concentration of the target protein (BTK) mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.

-

The binding response will reflect the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data from the binary and ternary binding events to appropriate kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the binding of the first component enhances the binding of the second.[26]

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[27][28][29][30]

-

Sample Preparation: Prepare purified solutions of the target protein (BTK) and the PROTAC in the same buffer to minimize heat of dilution effects. Degas the solutions before use.

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the PROTAC solution into the titration syringe.

-

-

Titration: Perform a series of small, sequential injections of the PROTAC into the protein solution while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the PROTAC to the protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry of binding (n), the binding affinity (KD), and the changes in enthalpy (ΔH) and entropy (ΔS).[27]

-

Mass Spectrometry for Proteomics

Mass spectrometry-based proteomics can be used for unbiased, global assessment of protein degradation and selectivity of a PROTAC.[13][15][20][31][32]

-

Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and extract the proteins.

-

Protein Digestion: Reduce and alkylate the proteins, followed by digestion into peptides using a protease like trypsin.

-

Peptide Labeling (Optional): For quantitative proteomics, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis:

-

Use a database search engine to identify the peptides and the proteins they originated from.

-

Quantify the relative abundance of each protein across the different samples.

-

Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This provides a global view of the PROTAC's degradation profile and its selectivity.

-

Mandatory Visualizations

References

- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selvita.com [selvita.com]

- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 13. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]

- 14. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 15. Targeted Protein Degraders | Bruker [bruker.com]

- 16. o2hdiscovery.co [o2hdiscovery.co]

- 17. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 24. Cell viability assays | Abcam [abcam.com]

- 25. charnwooddiscovery.com [charnwooddiscovery.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]

- 29. m.youtube.com [m.youtube.com]

- 30. youtube.com [youtube.com]

- 31. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 32. Nature Protocols paper describing Limited Proteolysis coupled to MS now out – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

Methodological & Application

Application Notes and Protocols for SJF620-Mediated BTK Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of SJF620, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to BTK, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] These protocols are intended to guide researchers in the cellular evaluation of this compound, with a focus on quantifying BTK degradation and understanding its mechanism of action.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[3][5][6][7] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target.[4][8] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity.[3][9] this compound is a heterobifunctional molecule that links a BTK-binding moiety to a ligand for the CRBN E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system to selectively eliminate BTK.[1][2][3][4]

Data Presentation

Quantitative Analysis of this compound Activity

The efficacy of this compound is determined by its ability to induce the degradation of BTK in a concentration-dependent manner. The key parameters to quantify are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |

| This compound | NAMALWA | 7.9 | >95% | Western Blot | [1][2][10] |

| PTD10 | Ramos | 0.5 ± 0.2 | >95% | Western Blot | [11] |

| PTD10 | JeKo-1 | 0.6 ± 0.2 | >95% | Western Blot | [11] |

| NC-1 | Mino | 2.2 | Not Reported | Not Specified | [8] |

Signaling and Experimental Workflow Diagrams

BTK Signaling Pathway

This diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.

Caption: Simplified BTK Signaling Pathway upon B-Cell Receptor Activation.

This compound Mechanism of Action

The following diagram depicts the PROTAC-mediated degradation of BTK by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SJF620 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of SJF620, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This document offers guidance on experimental design, provides step-by-step protocols for assessing BTK degradation, and includes visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the CRBN E3 ligase.[1][3] This dual binding induces the formation of a ternary complex between BTK and CRBN, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BTK. Polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[1][4]

Data Presentation

The following table summarizes the in vitro degradation potency of this compound in a relevant cancer cell line.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| This compound | NAMALWA (Burkitt's lymphoma) | 7.9 | >95% | [3][4] |

Table 1: In Vitro Degradation Profile of this compound. DC50 represents the concentration of this compound required to degrade 50% of BTK protein. Dmax indicates the maximum percentage of BTK degradation achieved.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing the degradation of BTK.

Caption: Mechanism of this compound-induced BTK degradation.

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.

Caption: Simplified BTK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro BTK Degradation Assay using Western Blot

This protocol describes the assessment of BTK protein degradation in NAMALWA cells following treatment with this compound.

Materials:

-

NAMALWA cells (ATCC CRL-1432)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary antibodies: anti-BTK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Experimental Workflow:

Caption: Experimental workflow for Western Blot analysis.

Procedure:

-

Cell Culture:

-

Culture NAMALWA cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Maintain cell density between 5 x 10^5 and 2 x 10^6 viable cells/mL.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dose-Response: Seed NAMALWA cells in a multi-well plate. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]

-

Transfer the separated proteins to a PVDF membrane.[6]

-